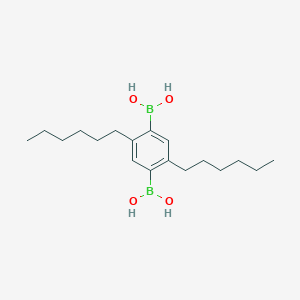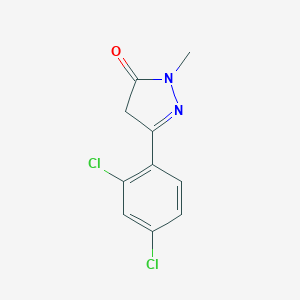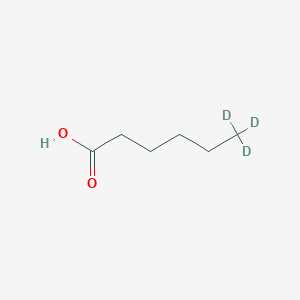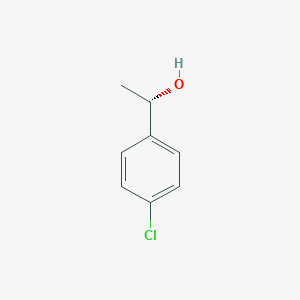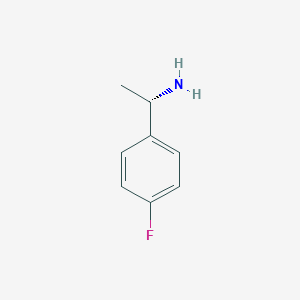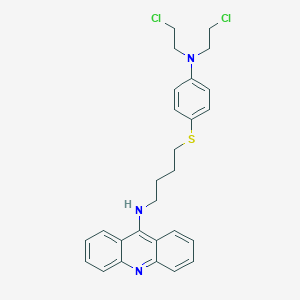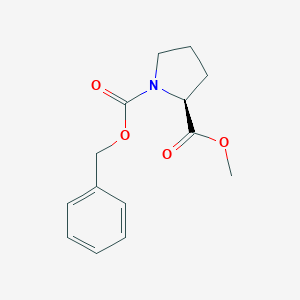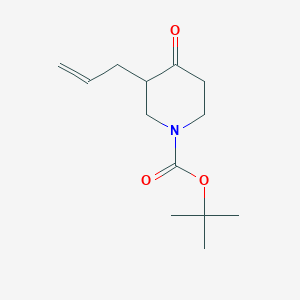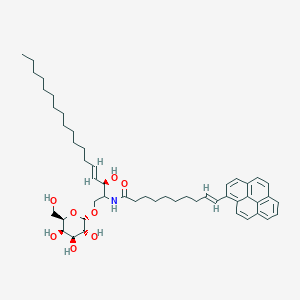
Pyrgalcer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrgalcer, also known as 4,5-dihydro-1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yl-pentan-1-one, is a novel psychoactive substance that has gained attention in recent years due to its potential applications in scientific research. Pyrgalcer belongs to the class of cathinones, which are synthetic stimulants that mimic the effects of amphetamines and cocaine. The purpose of
Wirkmechanismus
Pyrgalcer acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. It also acts as a releasing agent of these neurotransmitters, leading to their release into the synaptic cleft. The exact mechanism of action of pyrgalcer is not well understood, but it is believed to involve the interaction with transporters and receptors in the brain.
Biochemische Und Physiologische Effekte
Pyrgalcer has been shown to increase locomotor activity and induce hyperthermia in animal studies. It also increases heart rate and blood pressure, which are common physiological effects of stimulants. Pyrgalcer has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex and striatum, which are regions of the brain involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrgalcer has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on neurotransmitter levels in the brain are well characterized. However, pyrgalcer has several limitations. It is a novel psychoactive substance, and its long-term effects on the brain are not well understood. Additionally, its effects on behavior and cognition may vary depending on the dose and the route of administration.
Zukünftige Richtungen
There are several future directions for research on pyrgalcer. One area of interest is the potential therapeutic applications of pyrgalcer in the treatment of psychiatric disorders such as depression and addiction. Another area of interest is the development of more selective and potent pyrgalcer analogs that could be used to study the specific roles of dopamine, norepinephrine, and serotonin in the brain. Finally, more research is needed to understand the long-term effects of pyrgalcer on the brain and behavior.
In conclusion, pyrgalcer is a novel psychoactive substance that has potential applications in scientific research. It acts as a reuptake inhibitor and releasing agent of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. Pyrgalcer has several advantages for lab experiments, but its long-term effects on the brain and behavior are not well understood. There are several future directions for research on pyrgalcer, including its potential therapeutic applications and the development of more selective and potent analogs.
Synthesemethoden
Pyrgalcer can be synthesized using a two-step process. The first step involves the condensation of Pyrgalcer1,3-benzodioxol-5-carboxylic acid with 1-pyrrolidinopentan-1-one to produce Pyrgalcer1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yl-pentan-1-one intermediate. The second step involves the reduction of the intermediate using sodium borohydride to produce pyrgalcer.
Wissenschaftliche Forschungsanwendungen
Pyrgalcer has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to increase dopamine and norepinephrine levels in the brain, which could lead to a better understanding of the mechanisms underlying addiction and other psychiatric disorders. Pyrgalcer may also be useful in studying the effects of stimulants on cognitive function and memory.
Eigenschaften
CAS-Nummer |
137593-41-0 |
|---|---|
Produktname |
Pyrgalcer |
Molekularformel |
C50H71NO8 |
Molekulargewicht |
814.1 g/mol |
IUPAC-Name |
(E)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldec-9-enamide |
InChI |
InChI=1S/C50H71NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h19-20,22-26,28-33,41-43,47-50,52-53,55-57H,2-18,21,27,34-35H2,1H3,(H,51,54)/b23-19+,26-20+/t41?,42-,43-,47+,48+,49-,50+/m1/s1 |
InChI-Schlüssel |
MJGFYEMZFWUTOG-FZEZEXDMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC/C=C/C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Synonyme |
1-O-galactopyranosyl-N-(10-(1-pyrene-9-enedecanoyl)sphingosine) PyrGalCe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




